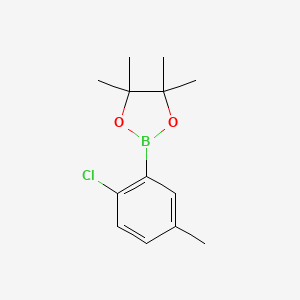
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO2 and its molecular weight is 252.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.1088377 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets
Biochemical Pathways
It’s worth noting that related compounds have been used in the synthesis of other chemicals , suggesting that this compound may also be involved in complex biochemical reactions.
Pharmacokinetics
A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant , which might suggest similar properties for this compound.
Biologische Aktivität
The compound 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C13H18BClO2
- Molecular Weight : 252.54 g/mol
Structural Characteristics
The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments. Its chlorinated aromatic moiety may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that boron-containing compounds exhibit significant antimicrobial activity. The dioxaborolane derivatives have been investigated for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of Dioxaborolanes
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli | 32 µg/mL | |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound possesses moderate antibacterial properties and may serve as a lead structure for further development of antimicrobial agents.
The mechanism by which dioxaborolanes exert their biological effects is still being elucidated. It is hypothesized that the boron atom in the dioxaborolane structure can interact with various biological macromolecules such as proteins and nucleic acids. This interaction may inhibit essential cellular processes in bacteria, leading to cell death.
Case Study 1: Efficacy Against Resistant Strains
A study conducted on the efficacy of various boron compounds against antibiotic-resistant strains of bacteria demonstrated that This compound showed promising results in inhibiting growth in multi-drug resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The study highlighted the potential for this compound to be developed as a novel therapeutic agent against resistant infections.
Case Study 2: In Vitro Studies on Cytotoxicity
In vitro cytotoxicity studies revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONBUNTVWKJWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














